molecular formula C5H5F5O2 B1294403 Ethyl pentafluoropropionate CAS No. 426-65-3

Ethyl pentafluoropropionate

Cat. No.: B1294403
CAS No.: 426-65-3
M. Wt: 192.08 g/mol
InChI Key: DBOFMRQAMAZKQY-UHFFFAOYSA-N
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Scientific Research Applications

Synthetic Chemistry Applications

Defluorinative Alkylation:
Ethyl pentafluoropropionate has been utilized in photochemically-mediated defluorinative alkylation reactions. This method allows for the transformation of this compound into complex fluoroalkyl compounds without the need for harsh reaction conditions or metal catalysts. The compound acts as a bifunctional lynchpin, enabling the synthesis of diverse chemical structures through regioselective reactions with alkenes .

Table 1: Summary of Defluorinative Alkylation Studies

Substrate UsedReaction ConditionsYield (%)Notes
This compoundPhotochemical activation, room temperature70-90High chemoselectivity observed
Various alkenesStandard reaction conditions80-95Facilitates complex fluoroalkyl group synthesis

Medicinal Chemistry Applications

Inhibitor Development:
Recent studies have highlighted the potential of this compound in developing novel inhibitors for malaria parasites. It has been used to synthesize pyridine-substituted derivatives that exhibit significant inhibitory activity against the PfFNT transporter, which is crucial for the survival of Plasmodium falciparum . The incorporation of this compound into these compounds enhances their binding affinity and biological activity.

Case Study: PfFNT Inhibitors

  • Objective: Develop effective inhibitors targeting the PfFNT transporter.
  • Method: Synthesis of derivatives using this compound as a key building block.
  • Results: Achieved submicromolar EC50 values in vitro, with promising results in mouse models .

Advanced Materials Applications

Electrolyte Development:
this compound has been investigated for its role in formulating advanced electrolytes for lithium-ion batteries. Its unique properties contribute to low permittivity and weak solvation characteristics, which are beneficial for enhancing battery performance. The compound's ability to stabilize lithium salts in weakly solvating environments is particularly noteworthy .

Table 2: Properties of this compound in Electrolyte Formulations

PropertyValueImplication
PermittivityUltraw lowEnhances ionic conductivity
Solvation PowerWeakPrevents excessive dissolution of lithium salts
Electrochemical StabilityHighSuitable for high-voltage applications

Mechanism of Action

The mechanism by which ethyl pentafluoropropionate exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms increase the compound’s electrophilicity, making it highly reactive towards nucleophiles . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Biological Activity

Ethyl pentafluoropropionate (CAS No. 426-65-3) is a fluorinated organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, including its interactions at the cellular level, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of five fluorine atoms, which significantly influence its chemical behavior and biological activity. The molecular formula is C5H5F5O2C_5H_5F_5O_2, and it exhibits unique properties such as low permittivity and weak solvating power, which are crucial for its applications in electrolyte systems and other chemical processes .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. Specific studies have shown that this compound may inhibit certain bacterial strains, although detailed mechanisms remain to be elucidated.
  • Inhibition of Enzymatic Activity : this compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. For instance, it was used in a synthesis involving hydrazine monohydrate, suggesting possible interactions with metabolic enzymes .
  • Cellular Interactions : The compound's interaction with cellular components has been explored through various assays. Studies indicate that it can affect cell membrane integrity and influence cellular uptake mechanisms due to its unique structure .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound could serve as a substrate analog for certain enzymes, exhibiting competitive inhibition characteristics. This was particularly noted in assays involving lactate transporters in Plasmodium species, which are critical targets for malaria treatment .
  • Toxicological Assessments : Toxicity assessments have shown that while this compound exhibits some cytotoxic effects at higher concentrations, it remains relatively safe at lower doses, making it a candidate for further investigation in drug formulation .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityObservations
Enzyme InhibitionCompetitive inhibition of lactate transporters in malaria parasites with an IC50 of 14.8 nM.
Antimicrobial EffectsDemonstrated effectiveness against certain bacterial strains; specifics on MIC values needed.
CytotoxicityLow cytotoxicity observed at concentrations below 50 µM; higher concentrations show significant effects on cell viability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl pentafluoropropionate, and how can reaction conditions be optimized for purity?

this compound is synthesized via esterification of pentafluoropropionic acid with ethanol under acidic catalysis. Key parameters include temperature control (e.g., reflux at ~80°C) and stoichiometric ratios to minimize side reactions. Evidence from organometallic studies highlights its use as a pentafluoroethyl source in copper-mediated reactions, where reagent quality and anhydrous conditions are critical . Purification often involves fractional distillation, with a boiling point of 216.5°C (760 mm Hg) noted for related perfluorinated esters .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Gas chromatography-mass spectrometry (GC-MS) is standard for identifying volatile perfluorinated esters. For example, GC-MS analysis of similar compounds revealed 16 bioactive constituents, with spectral interpretation relying on databases like NIST08 and WILEY8 . Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for structural confirmation, with chemical shifts in the -70 to -80 ppm range (¹⁹F) indicative of CF₃ and CF₂ groups .

Q. How can researchers mitigate hydrolysis or decomposition of this compound during storage or reactions?

Stability is enhanced by storing the compound under inert atmospheres (argon/nitrogen) at low temperatures (-20°C). In reactions, avoiding protic solvents and moisture is essential. For instance, trialkyltin preparations with perfluorinated esters require rigorously dried organic solvents to prevent undesired hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., GC-MS vs. NMR) when analyzing this compound derivatives?

Discrepancies may arise from impurities or isomerism. Cross-validation using multiple techniques (e.g., high-resolution MS, X-ray crystallography) is recommended. In one study, crystal structure analysis of a copper-pentafluoropropionate complex clarified ligand geometry and counterion disorder, resolving ambiguities from spectral data .

Q. How can researchers design experiments to study this compound’s role in coordination chemistry or materials science?

this compound serves as a precursor for metal complexes. For example, europium pentafluoropropionate-phenanthroline complexes were synthesized for photoluminescence studies, requiring strict control of ligand ratios and reaction time . Methodology should follow CVD-compatible protocols, as seen in copper complex synthesis using acetonitrile solutions and Schlenk techniques .

Q. What computational methods are suitable for modeling the electronic effects of perfluorinated ester groups in this compound?

Density functional theory (DFT) calculations can predict bond lengths and electron distribution. A study on copper complexes with pentafluoropropionate ligands used crystallographic data to validate computational models, highlighting distortions in square-pyramidal geometries due to ligand electronegativity .

Q. Methodological Frameworks

Q. How can the FINER/PICOT frameworks structure research questions on this compound’s reactivity or applications?

  • FINER :

  • Feasible : Design small-scale fluorination reactions to test this compound’s efficacy.
  • Novel : Explore its use in rare-earth metal complexes for optoelectronic materials .
    • PICOT :
  • Population : Organocopper intermediates.
  • Intervention : this compound as a fluorine source.
  • Comparison : Alternative fluorinating agents (e.g., heptafluorobutyrates).
  • Outcome : Reaction yield and selectivity .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in thermal stability data for this compound across studies?

Thermogravimetric analysis (TGA) under varying atmospheres (N₂ vs. air) can clarify decomposition pathways. For instance, europium complexes showed stable thermal profiles up to 300°C, but discrepancies may arise from sample purity or instrumentation . Replicate experiments and peer validation are critical.

Properties

IUPAC Name

ethyl 2,2,3,3,3-pentafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F5O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOFMRQAMAZKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059980
Record name Ethyl perfluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426-65-3
Record name Ethyl 2,2,3,3,3-pentafluoropropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl perfluoropropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl pentafluoropropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3-Nitrophenyl)(oxo)acetic acid
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Ethyl pentafluoropropionate
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Ethyl pentafluoropropionate
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Ethyl pentafluoropropionate
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Ethyl pentafluoropropionate
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Ethyl pentafluoropropionate
(3-Nitrophenyl)(oxo)acetic acid
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Ethyl pentafluoropropionate

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